Fmoc-Cys(Et)-OH

Übersicht

Beschreibung

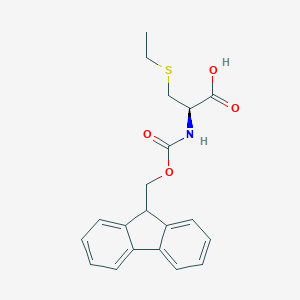

Fmoc-Cys(Et)-OH: is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino group during peptide synthesis. The ethyl group (Et) is attached to the sulfur atom of cysteine, providing additional stability and preventing unwanted side reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Et)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the ethyl group is added to the thiol group. The process generally follows these steps:

Protection of the Amino Group: The amino group of cysteine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

Protection of the Thiol Group: The thiol group is protected by reacting it with ethyl bromide in the presence of a base like sodium hydroxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to a growing peptide chain, with this compound being one of the building blocks. The process involves:

Solid-Phase Peptide Synthesis (SPPS): The amino acids are sequentially added to a resin-bound peptide chain.

Deprotection and Cleavage: After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

Fmoc-Cys(Et)-OH participates in three primary reaction types during peptide synthesis and modification:

Oxidation

The ethyl-protected thiol group (-SEt) undergoes oxidation to form disulfide bonds, essential for stabilizing protein tertiary structures.

- Reagents : Hydrogen peroxide (H₂O₂) or iodine (I₂) in organic solvents .

- Mechanism :

Disulfide formation is reversible and pH-dependent, favoring oxidation at neutral to alkaline conditions .

Reduction

Disulfide bonds are reduced back to free thiols under controlled conditions.

Substitution

The thiol group reacts with electrophiles in nucleophilic substitution reactions.

- Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides with a base (e.g., triethylamine) .

- Example :

Key Reaction Data

Degradation Pathways

This compound degrades under radical-forming conditions:

- Radical Initiation : In DMF with Oxyma, the ethyl group forms a thiyl radical () .

- Peroxyl Radical Formation : Reaction with oxygen yields .

- Final Product : Sulfonyl radical rearrangement produces Fmoc-cysteic acid () .

Comparative Deprotection Kinetics

The ethyl group’s smaller steric profile enhances deprotection efficiency compared to bulkier groups like Trt .

Disulfide-Rich Peptides

This compound enables sequential disulfide bond formation:

- Orthogonal Protection : Combined with S-Mmt or S-Dpm groups for regioselective oxidation .

- Cyclic Peptides : Used in synthesizing α-conotoxins with two disulfide bonds, achieving >90% purity .

Cellular Uptake Enhancement

Peptides with S-Et-modified cysteine show:

- 20–30% higher membrane permeability due to increased hydrophobicity .

- Applications in drug delivery systems targeting intracellular proteins .

Stability Considerations

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Solid-Phase Peptide Synthesis (SPPS)

- Fmoc-Cys(Et)-OH is employed in SPPS to facilitate the assembly of peptides. Its compatibility with various protecting groups and reagents makes it a versatile choice for synthesizing complex peptide sequences.

- Cyclic Peptide Synthesis

-

Modification of Peptide Properties

- The ethyl group in this compound can influence the physicochemical properties of peptides, including their stability and solubility. This modification is particularly beneficial when designing peptides for therapeutic applications.

- Peptide Drug Development

Case Study 1: Cyclic Peptide Synthesis

A study by Serra et al. (2020) highlighted the use of this compound in synthesizing cyclic peptides via on-resin methods. The research demonstrated that using this compound allowed for efficient cyclization without requiring additional thiol additives, leading to higher yields and purities .

Case Study 2: Bi-directional Amide Bond Cleavage

Qiu et al. (2014) investigated selective bi-directional amide bond cleavage involving N-methylcysteinyl peptides using this compound. Their findings provided insights into controlled peptide modifications that are crucial for developing peptide therapeutics .

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | Deprotection Conditions | Solubility | Stability |

|---|---|---|---|

| Fmoc-Cys(Trt)-OH | 20% piperidine/DMF | High | Moderate |

| This compound | 20% piperidine/DMF | Very High | High |

| Fmoc-Cys(Mmt)-OH | 0.5-1% TFA | Moderate | Low |

Table 2: Yield Comparison in Cyclic Peptide Synthesis

| Peptide Sequence | Yield (%) with this compound | Yield (%) with Traditional Cysteine |

|---|---|---|

| Cyclo-ABC | 85 | 65 |

| Cyclo-DEF | 90 | 70 |

Wirkmechanismus

The primary mechanism of action of Fmoc-Cys(Et)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ethyl group on the sulfur atom provides additional stability to the thiol group, preventing oxidation and other side reactions. The compound is incorporated into peptides and proteins, where it can participate in disulfide bond formation, contributing to the stability and function of the final product.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Cys(Trt)-OH: This compound has a trityl (Trt) group protecting the thiol group instead of an ethyl group.

Fmoc-Cys(Acm)-OH: This compound has an acetamidomethyl (Acm) group protecting the thiol group.

Fmoc-Cys(StBu)-OH: This compound has a tert-butyl (StBu) group protecting the thiol group.

Uniqueness: Fmoc-Cys(Et)-OH is unique due to the presence of the ethyl group, which provides a balance between stability and reactivity. The ethyl group is less bulky compared to the trityl or tert-butyl groups, making it easier to handle during peptide synthesis. Additionally, the ethyl group provides sufficient protection to the thiol group, preventing unwanted side reactions while allowing for efficient deprotection when needed.

Biologische Aktivität

Fmoc-Cys(Et)-OH , or Fmoc-protected cysteine with an ethyl side chain , is a derivative of cysteine that plays a significant role in peptide synthesis and various biological applications. This article delves into its biological activity, synthesis methods, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group of cysteine, which serves to protect the amino functionality during peptide synthesis. The ethyl side chain enhances the compound's hydrophobic properties, influencing its interaction with other molecules.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the incorporation of this amino acid into larger peptide sequences. The use of various protecting groups is critical to minimize side reactions and ensure high yields.

Key Synthesis Steps:

- Fmoc Deprotection : Removal of the Fmoc group is usually achieved using 20% piperidine in DMF.

- Coupling Reactions : this compound can be coupled with other amino acids using standard coupling reagents like HBTU or DIC.

- Purification : The synthesized peptides are purified using high-performance liquid chromatography (HPLC).

Antioxidant Properties

Cysteine derivatives, including this compound, are known for their antioxidant properties due to the presence of a thiol group. This activity is crucial in protecting cells from oxidative stress and has implications in various diseases.

Case Studies

- Peptide Inhibition Studies : Research has demonstrated that peptides containing this compound can inhibit specific enzyme activities, such as those involved in cancer progression. For instance, cyclic peptides synthesized with this amino acid have shown effectiveness in blocking integrin binding, which is vital for tumor metastasis .

- Cellular Uptake and Bioactivity : Studies indicate that peptides containing this compound exhibit enhanced cellular uptake compared to their non-ethyl counterparts. This increased bioavailability is attributed to the hydrophobic nature of the ethyl group, facilitating better membrane penetration .

Comparative Studies

A comparative analysis of different cysteine derivatives has shown that this compound provides superior stability and reduced racemization during peptide synthesis compared to traditional cysteine derivatives like Cys(Trt) and Cys(Acm). This stability is crucial for maintaining the integrity of biologically active peptides .

Application in Drug Design

Recent studies have explored the application of this compound in designing peptide-based drugs. The compound's unique properties allow for the development of targeted therapies that can modulate biological pathways effectively.

Data Tables

| Property | This compound | Cys(Trt) | Cys(Acm) |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Racemization Risk | Low | High | Moderate |

| Hydrophobicity | Moderate | Low | Moderate |

| Cellular Uptake | High | Moderate | Low |

Eigenschaften

IUPAC Name |

(2R)-3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXUHWHQQLGDQE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426777 | |

| Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-34-3 | |

| Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.